molecular formula C15H19F3N4O B2850906 1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea CAS No. 2415511-76-9

1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

Cat. No.: B2850906
CAS No.: 2415511-76-9
M. Wt: 328.339
InChI Key: YUITVVATZUFRKE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the urea linkage can occur under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, trifluoromethylating agents for introducing the trifluoromethyl group, and various oxidizing and reducing agents for redox reactions.

Scientific Research Applications

1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The azetidine moiety may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)10-5-6-19-13(7-10)22-8-12(9-22)21-14(23)20-11-3-1-2-4-11/h5-7,11-12H,1-4,8-9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUITVVATZUFRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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